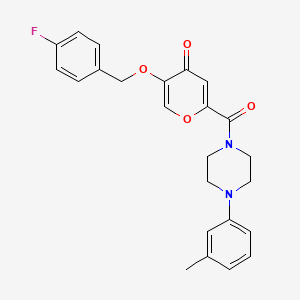

![molecular formula C8H15Cl2N3 B2819897 2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride CAS No. 2567502-12-7](/img/structure/B2819897.png)

2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

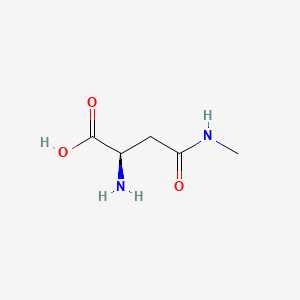

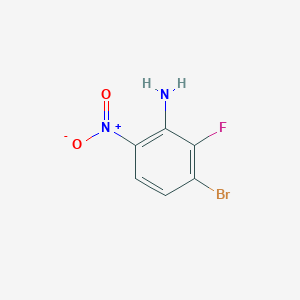

“2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3 and a molecular weight of 224.13. It is used for research purposes. This compound is part of a class of inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase .

Synthesis Analysis

The synthesis of this compound involves the use of histamine dihydrochloride and paraformaldehyde dissolved in water . The compounds are eluted using a specific solvent system .Molecular Structure Analysis

The molecular structure of this compound is based on a tetrahydroimidazo[4,5-c]pyridine scaffold . This structure is crucial for the potency of the compound .Chemical Reactions Analysis

The inhibitory activity of this compound was found to be significantly increased compared to the respective acyclic N-benzylhistamine derivative, which is almost inactive against PgQC .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C8H15Cl2N3 and a molecular weight of 224.13.Applications De Recherche Scientifique

Heteroaromatic Tripoles and Their Spectroscopic Features

Research conducted by Schmidt and Kindermann (1998) introduced a novel tandem nucleophilic displacement reaction leading to the synthesis of molecules with delocalized charges. These molecules, including derivatives of heteroaromatic nucleophiles, were classified based on their HOMO/LUMO profile, highlighting their potential as CCMB (cross-conjugated mesomeric betaine) derivatives, which are important in the development of new materials with unique electronic properties (Schmidt & Kindermann, 1998).

Synthesis and Structural Characterization of Novel Compounds

Elguero et al. (1976) synthesized and characterized 6,7,14,15-tetrahydrobis-benzimidazo[1,2-a;1′,2′-e][1,5]diazocine, providing insights into the molecular structure through X-ray diffraction. This study expands the knowledge on the structural aspects of heterocyclic compounds, which is crucial for the development of new drugs and materials (Elguero, Katritzky, El-Osta, Harlow, & Simonsen, 1976).

Coordination to Iron in Dihydroporphyrin-containing Proteins

Huff et al. (1993) characterized iron(II,III) chlorin complexes ligated by imidazole and alkylamine, serving as models for histidine and lysine coordination in dihydroporphyrin-containing proteins. This research is significant for understanding the biochemical interactions and functionalities of metalloproteins, which are pivotal in various biological processes (Huff, Chang, Cooper, Smith, & Dawson, 1993).

Cation Tautomerism and Molecular Recognition Processes

Rajam et al. (2017) explored the tautomerism and molecular recognition processes in pyrimidines, which are fundamental in the targeted drug action of pharmaceuticals. Their findings contribute to the pharmaceutical industry's understanding of how drugs interact at the molecular level, impacting drug design and development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-6-9-7-3-4-11(2)5-8(7)10-6;;/h3-5H2,1-2H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPULDMXESQNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CN(CC2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2819817.png)

![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)

![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)

![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)